- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,
Cas no 93933-49-4 (2-amino-4-bromobenzene-1-thiol)
2-amino-4-bromobenzene-1-thiol Chemical and Physical Properties
Names and Identifiers
-
- Benzenethiol, 2-amino-4-bromo-
- 2-AMINO-4-BROMOBENZENETHIOL
- 2-Amino-4-bromothiophenol
- 2-Amino-4-bromobenzenethiol (ACI)
- 2-Amino-4-bromobenzene-1-thiol
- AB54823
- AKOS009436861
- DTXSID60480122
- 4-Brom-2-amino-thiophenol
- BS-13083
- 2-Amino-4-bromo-benzenethiol
- CS-0007656
- DB-346733
- SCHEMBL489124
- EN300-40438
- 93933-49-4
- WKEYPPZTEITNHZ-UHFFFAOYSA-N
- MFCD09909742
- 2-amino-4-bromobenzene-1-thiol
-
- MDL: MFCD09909742
- Inchi: 1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
- InChI Key: WKEYPPZTEITNHZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(N)C(S)=CC=1
Computed Properties
- Exact Mass: 202.94043g/mol
- Monoisotopic Mass: 202.94043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 27Ų
2-amino-4-bromobenzene-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03084-1g |
2-amino-4-bromobenzenethiol |
93933-49-4 | 95% | 1g |
$725 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-1g |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 1g |
¥1266.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-250mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 250mg |
¥470.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-100mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 100mg |
¥276.0 | 2024-07-18 | |
| Alichem | A019089855-250mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 250mg |
$437.78 | 2023-08-31 | |
| Alichem | A019089855-1g |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 1g |
$1094.98 | 2023-08-31 | |
| TRC | A591440-100mg |
2-Amino-4-bromothiophenol |
93933-49-4 | 100mg |
$ 92.00 | 2023-04-19 | ||
| TRC | A591440-500mg |
2-Amino-4-bromothiophenol |
93933-49-4 | 500mg |
$ 184.00 | 2023-04-19 | ||
| TRC | A591440-2.5g |
2-Amino-4-bromothiophenol |
93933-49-4 | 2.5g |
$ 356.00 | 2023-04-19 | ||
| TRC | A591440-10g |
2-Amino-4-bromothiophenol |
93933-49-4 | 10g |
$ 590.00 | 2022-06-08 |
2-amino-4-bromobenzene-1-thiol Production Method
Production Method 1
1.2 Reagents: Pyridine ; 100 °C
Production Method 2
- Indoline dyes with benzothiazole unit for dye-sensitized solar cells, Chemistry Letters, 2016, 45(5), 517-519
Production Method 3
1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt
- Heterocyclic compounds as anti-infective agents and their preparation, World Intellectual Property Organization, , ,
Production Method 4
- Oxazinoquinolinecarboxamidoacetic acid derivatives as inhibitors of HIF prolyl hydroxylase and their preparation, World Intellectual Property Organization, , ,
Production Method 5
- Preparation of heterocyclic compounds for treatment of drug resistant and persistent tuberculosis, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
- Preparation of heterobicycles as imaging agents or drugs for diseases caused by amyloid aggregation and/or deposition, Japan, , ,
Production Method 7
- Preparation of fused bicyclic-substituted amines as histamine-3 receptor ligands, United States, , ,
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Facile Net Cycloaddition Approach to Optically Active 1,5-Benzothiazepines, Journal of the American Chemical Society, 2015, 137(16), 5320-5323
Production Method 9
- Preparation of substituted benzothiazoles for the modulation of Myc activity, World Intellectual Property Organization, , ,
Production Method 10
1.2 Solvents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Catalytic enantioselective one-pot approach to cis- and trans-2,3-diaryl substituted 1,5-benzothiazepines, Organic & Biomolecular Chemistry, 2018, 16(38), 6923-6934
Production Method 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
- Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-Benzothiazepines, Chemistry - A European Journal, 2017, 23(19), 4547-4550
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
- 7,8-Dihydrobenzo[e]pyrido[3,4-c]azocine-2,5(3H,6H)-dione derivatives as factor XIa inhibitors and their preparation, pharmaceutical compositions and use in the treatment of thromboembolism, inflammation, United States, , ,
Production Method 13
- Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities, Chemical Biology & Drug Design, 2021, 97(5), 1109-1116
Production Method 14
1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C
- Synthesis of 5-bromo-2-methylbenzothiazole, Huaxue Shiji, 2015, 37(2), 189-192
Production Method 15
- Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners, Journal of Medicinal Chemistry, 1991, 34(1), 108-22
Production Method 16
- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,
2-amino-4-bromobenzene-1-thiol Raw materials
- 1,4-Dibromo-2-nitrobenzene
- 5-bromo-1,3-benzothiazol-2-amine
- Disulfide, bis(4-bromo-2-nitrophenyl)
- 4-Bromo-2-nitrobenzenethiol
- 5-Bromo-2-methylbenzothiazole
2-amino-4-bromobenzene-1-thiol Preparation Products
2-amino-4-bromobenzene-1-thiol Suppliers
2-amino-4-bromobenzene-1-thiol Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-amino-4-bromobenzene-1-thiol
Recent Advances in the Study of 2-Amino-4-bromobenzene-1-thiol (CAS: 93933-49-4) in Chemical Biology and Pharmaceutical Research
2-Amino-4-bromobenzene-1-thiol (CAS: 93933-49-4) is a brominated aromatic thiol compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery, material science, and catalysis. This compound serves as a critical building block for synthesizing various heterocyclic compounds, including benzothiazoles and thioethers, which are prevalent in bioactive molecules. Recent studies have explored its potential in developing novel therapeutic agents, particularly in oncology and antimicrobial research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-amino-4-bromobenzene-1-thiol derivatives as potent inhibitors of protein kinases involved in cancer cell proliferation. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives with enhanced selectivity and reduced off-target effects. Notably, one derivative exhibited nanomolar inhibitory activity against EGFR (epidermal growth factor receptor), a key target in non-small cell lung cancer therapy.
In addition to its pharmacological applications, 2-amino-4-bromobenzene-1-thiol has been investigated for its role in organic synthesis. A recent Organic Letters publication (2024) highlighted its utility as a ligand in palladium-catalyzed cross-coupling reactions, enabling efficient C-S bond formation under mild conditions. This advancement is particularly relevant for constructing complex sulfur-containing pharmaceuticals, such as protease inhibitors and antiviral agents.
Another emerging application lies in material science, where researchers have exploited the compound's thiol group for surface functionalization of nanoparticles. A 2024 ACS Nano study reported the development of gold nanoparticles conjugated with 2-amino-4-bromobenzene-1-thiol, demonstrating improved stability and targeted drug delivery capabilities. The bromo-substitution allowed for further derivatization, enabling precise control over nanoparticle surface chemistry.
Despite these promising developments, challenges remain in scaling up synthesis and improving the compound's metabolic stability. Ongoing research aims to address these limitations through innovative synthetic routes and formulation strategies. The continued exploration of 2-amino-4-bromobenzene-1-thiol and its derivatives underscores its importance as a multifunctional scaffold in modern chemical biology and drug discovery efforts.
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